Cas no 2097971-01-0 (PROTAC BRD9 Degrader-1)

PROTAC BRD9 Degrader-1 Chemical and Physical Properties
Names and Identifiers
-
- PROTAC BRD9 Degrader-1
- BCP30517
- CS-0028482
- G16554
- CHEMBL5199808
- AKOS037653394
- EX-A3889
- HY-103632
- (Z)-2-(4-(2-(N'-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamimidoyl)-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridin-7-yl)-2-methoxyphenoxy)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)acetamide
- N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide
- SCHEMBL21259422
- EN300-22942797
- DA-77136
- 2-(4-{2-[N-(1,1-dioxo-1lambda6-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide
- 2097971-01-0
-
- Inchi: 1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)
- InChI Key: LOLHUPGCPDURJG-UHFFFAOYSA-N
- SMILES: S1(CCC(CC1)/N=C(/C1=CC2C(N(C)C=C(C3C=CC(=C(C=3)OC)OCC(NCCCCNC(COC3=CC=CC4=C3C(N(C4=O)C3C(NC(CC3)=O)=O)=O)=O)=O)C=2S1)=O)\N)(=O)=O
Computed Properties
- Exact Mass: 903.25676224g/mol
- Monoisotopic Mass: 903.25676224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 63
- Rotatable Bond Count: 16
- Complexity: 1960
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 299
PROTAC BRD9 Degrader-1 Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
PROTAC BRD9 Degrader-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-9212-50MG |
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide |
2097971-01-0 | >99% | 50mg |
2023-07-11 | ||
Key Organics Ltd | GS-9212-100MG |
2-(4-{2-[N-(1,1-dioxo-1??-thian-4-yl)carbamimidoyl]-5-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridin-7-yl}-2-methoxyphenoxy)-N-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamido)butyl]acetamide |
2097971-01-0 | >99% | 100MG |
2023-07-11 | ||
MedChemExpress | HY-103632-1mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 1mg |
¥4400 | 2024-04-19 | |
MedChemExpress | HY-103632-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 10mg |
¥17000 | 2023-08-31 | |
ChemScence | CS-0028482-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 10mg |
$1500.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12560-10 mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 10mg |
¥14485.00 | 2022-02-28 | ||
MedChemExpress | HY-103632-5mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 5mg |
¥11000 | 2023-08-31 | |
Ambeed | A1148116-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 99% | 10mg |
$1929.0 | 2025-02-20 | |
ChemScence | CS-0028482-5mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98.30% | 5mg |
$900.0 | 2022-04-27 | |
1PlusChem | 1P01SYCD-10mg |
PROTAC BRD9 Degrader-1 |
2097971-01-0 | 98% | 10mg |
$1753.00 | 2023-12-19 |
PROTAC BRD9 Degrader-1 Related Literature
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on PROTAC BRD9 Degrader-1
PROTAC BRD9 Degrader-1: A Breakthrough in Targeted Protein Degradation
The development of PROTAC BRD9 Degrader-1, a compound with CAS No. 2097971-01-0, represents a significant advancement in the field of targeted protein degradation. This innovative molecule has garnered considerable attention due to its potential in addressing complex diseases, particularly those involving aberrant protein expression. As a member of the PROTAC (Proteolysis Targeting Chimera) class of compounds, it leverages the body's natural protein degradation machinery to selectively eliminate disease-causing proteins.
Recent studies have highlighted the critical role of BRD9 in various pathological processes, including cancer and inflammatory disorders. BRD9, a bromodomain-containing protein, is involved in chromatin remodeling and transcriptional regulation. Its dysregulation has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. The design of PROTAC BRD9 Degrader-1 is based on this understanding, aiming to modulate BRD9 levels to restore normal cellular function.
The mechanism of action of PROTAC BRD9 Degrader-1 involves recruiting the E3 ubiquitin ligase complex to tag BRD9 for proteasomal degradation. This approach differs from traditional small molecule inhibitors, which often block enzyme activity without addressing the underlying protein levels. By inducing degradation, PROTACs offer a more comprehensive strategy to disrupt disease pathways. Preclinical studies have demonstrated that PROTAC BRD9 Degrader-1 effectively reduces BRD9 protein levels in vitro and in vivo, leading to significant antitumor activity in xenograft models.
The development of PROTAC BRD9 Degrader-1 also underscores the importance of precision medicine in oncology. Unlike conventional therapies that may affect multiple pathways, this compound specifically targets BRD9, minimizing off-target effects and improving therapeutic efficacy. Recent research has emphasized the synergy between PROTACs and other targeted therapies, suggesting potential combination strategies to enhance treatment outcomes.
In addition to its therapeutic potential, the discovery of CAS No. 2097971-01-0 highlights advancements in drug design and optimization. The use of computational modeling and high-throughput screening has enabled researchers to identify lead compounds with optimal pharmacokinetic properties. These efforts have been complemented by structural studies that provide insights into the molecular interactions governing PROTAC activity.
The future prospects for PROTAC BRD9 Degrader-1 are promising, with ongoing clinical trials evaluating its safety and efficacy in patients with refractory cancers. Collaborative efforts between academia and industry are expected to accelerate its translation into a clinically approved therapy. Furthermore, the success of this compound may pave the way for the development of similar agents targeting other disease-relevant proteins.
In conclusion, CAS No. 2097971-01-0, or PROTAC BRD9 Degrader-1 strong>, represents a paradigm shift in cancer treatment by harnessing targeted protein degradation. Its ability to selectively degrade < strong >BRD9 strong > offers new hope for patients with limited therapeutic options. As research continues to uncover novel applications and optimize PROTAC technology, this compound stands at the forefront of innovation in oncology drug development. p> article > response >
2097971-01-0 (PROTAC BRD9 Degrader-1) Related Products
- 1179149-37-1(6-Fluoroisoquinoline-1-carboxylic acid)
- 1552636-78-8(2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-amine)
- 2307780-58-9(rac-3-(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-ylpropanoic acid hydrochloride, cis)
- 2680690-91-7(benzyl N-4-cyano-2-(3,4-dichlorophenyl)-1,3-oxazol-5-ylcarbamate)
- 2138398-01-1(1-5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-2-ylethan-1-amine)
- 1806338-00-0(Ethyl 2-hydroxy-5-methylpyridine-3-acetate)
- 2227966-76-7(rac-(3R,4R)-4-1-(ethylamino)ethylpyrrolidin-3-ol)
- 1353966-46-7(6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride)
- 2171808-87-8(Tert-butyl 4-(2-methoxy-5-methylphenyl)pyrrolidine-3-carboxylate)
- 851132-06-4(2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide)
